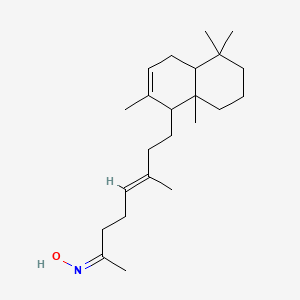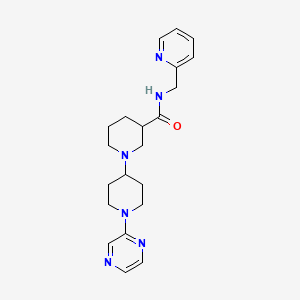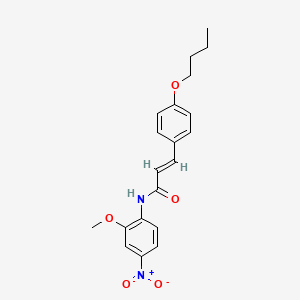![molecular formula C14H11Cl2N3O4 B5364358 6-[2-(2,4-dichlorophenyl)vinyl]-1,3-dimethyl-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5364358.png)
6-[2-(2,4-dichlorophenyl)vinyl]-1,3-dimethyl-5-nitro-2,4(1H,3H)-pyrimidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[2-(2,4-dichlorophenyl)vinyl]-1,3-dimethyl-5-nitro-2,4(1H,3H)-pyrimidinedione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DCVC, and it belongs to the class of pyrimidine derivatives.
Mechanism of Action
DCVC exerts its biological effects by inhibiting the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides. This inhibition leads to a decrease in the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis.
Biochemical and Physiological Effects
DCVC has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been found to induce apoptosis in cancer cells by inhibiting DHODH activity. Additionally, DCVC has been reported to possess anti-microbial properties against several bacterial and fungal strains.
Advantages and Limitations for Lab Experiments
DCVC has several advantages for laboratory experiments, including its high purity and stability. However, its low solubility in water can make it challenging to work with in aqueous solutions. Additionally, its inhibitory effects on DHODH can make it difficult to differentiate between the compound's specific effects and those resulting from the inhibition of DHODH.
Future Directions
There are several potential future directions for research on DCVC. One area of interest is the development of DCVC derivatives with improved solubility and bioavailability. Another potential direction is the investigation of DCVC as a potential therapeutic agent for the treatment of autoimmune diseases, such as rheumatoid arthritis. Additionally, further studies are needed to elucidate the precise mechanism of action of DCVC and its effects on cellular metabolism.
Synthesis Methods
The synthesis of DCVC involves the reaction of 2,4-dichlorobenzaldehyde with malononitrile, followed by the addition of nitroethane and subsequent cyclization. This method yields DCVC as a yellow crystalline solid with a melting point of 246-248°C.
Scientific Research Applications
DCVC has been found to possess several potential therapeutic applications, including anti-inflammatory, anti-tumor, and anti-microbial properties. It has been studied extensively in vitro and in vivo, and its mechanism of action has been elucidated.
properties
IUPAC Name |
6-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1,3-dimethyl-5-nitropyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3O4/c1-17-11(6-4-8-3-5-9(15)7-10(8)16)12(19(22)23)13(20)18(2)14(17)21/h3-7H,1-2H3/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REUZMIPELDGBRZ-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)[N+](=O)[O-])C=CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C(=O)N(C1=O)C)[N+](=O)[O-])/C=C/C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-benzyl-5-(3-oxa-9-azaspiro[5.5]undec-9-ylmethyl)pyrimidin-2-amine](/img/structure/B5364308.png)
![N-1,3-benzodioxol-5-yl-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5364312.png)
![2-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}acetamide](/img/structure/B5364316.png)
![3-ethoxy-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5364323.png)


![7-acetyl-3-(butylthio)-6-ethyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5364342.png)
![5-{3-ethoxy-4-[3-(4-ethylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5364349.png)
![7-acetyl-N-[2-(1H-pyrazol-4-yl)ethyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5364351.png)
![4-chloro-1-methyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B5364364.png)